N-Trityl-L-glutamic acid

Übersicht

Beschreibung

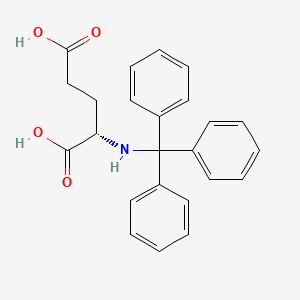

N-Trityl-L-glutamic acid is a derivative of L-glutamic acid where the amino group is protected by a trityl group (triphenylmethyl group). This compound is commonly used in organic synthesis, particularly in peptide synthesis, due to its stability and ease of removal under specific conditions. The trityl group serves as a protective group for the amino function, preventing unwanted reactions during multi-step synthesis processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Trityl-L-glutamic acid typically involves the reaction of L-glutamic acid with trityl chloride in the presence of a base. The process can be summarized as follows:

Reaction with Trityl Chloride: L-glutamic acid is dissolved in a suitable solvent such as chloroform. Trityl chloride is then added to the solution along with a base like pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

Purification: The reaction mixture is then purified, often through recrystallization or chromatography, to isolate the this compound.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The use of automated reactors and continuous flow systems can enhance efficiency and yield. The reaction conditions are carefully controlled to ensure consistent product quality.

Analyse Chemischer Reaktionen

Peptide Bond Formation via Carbodiimide-Mediated Condensation

N-Trityl-L-glutamic acid serves as a γ-carboxyl-activated precursor for peptide synthesis. In the presence of dicyclohexylcarbodiimide (DCC) or other carbodiimides, it reacts with amino esters to form γ-glutamyl-peptides.

Reaction Mechanism:

-

Activation : The γ-carboxyl group of N-Trt-Glu-OH reacts with DCC to form an active O-acylisourea intermediate.

-

Nucleophilic Attack : An amino ester (e.g., L-tyrosine ethyl ester) attacks the activated γ-carboxyl, forming a peptide bond.

-

Deprotection : The trityl group is removed via acidolysis (e.g., 50% aqueous acetic acid) to yield the free peptide .

Ester Saponification and Transesterification

The γ-methyl or γ-benzyl esters of N-Trt-Glu-OH undergo alkaline hydrolysis or transesterification to generate free acids or alternative esters.

Conditions and Results:

-

Saponification : Treatment with NaOH in ethanol converts γ-methyl esters to the free acid (N-Trt-Glu-OH) .

-

Transesterification : Reaction with sodium methoxide in methanol replaces γ-benzyl groups with methyl esters .

Data from Patent US2883399A :

| Starting Material | Reagent | Product | Yield |

|---|---|---|---|

| N-Trt-α-benzyl-γ-methyl-Glu | Pd/C, H₂ (cyclohexane) | N-Trt-γ-methyl-Glu | 92% |

| N-Trt-γ-methyl-Glu | NH₃ (MeOH/H₂O) | N-Trt-Gln | 88% |

Ammonolysis for Glutamine Derivatives

This compound esters react with ammonia to form N-Trityl-L-glutamine (N-Trt-Gln), a precursor to L-glutamine.

Key Findings :

-

ROP (Ring-Opening Polymerization) : N-carboxy anhydrides (NCAs) of N-Trt-Glu-OH polymerize at 0°C to form block copolymers with controlled molecular weights (Mn ~5,000–10,000 g/mol, PDI <1.2) .

-

SPPS Compatibility : The trityl group is stable under standard coupling conditions (DIPC/HOBt) but cleaved efficiently with 3% trichloroacetic acid (TCA) .

Deprotection and Stability

The trityl group is selectively removed under mild acidic conditions without affecting other functional groups:

| Condition | Time | Outcome |

|---|---|---|

| 3% TCA in DCM | 2 × 1 min | Complete detritylation |

| 50% AcOH, 30°C | 10 min | Triphenylcarbinol precipitation |

Stability Note : N-Trt-Glu-OH resists hydrolysis in neutral/basic media but degrades in strong acids .

Comparative Reactivity Table

| Reaction Type | Reagents | Product | Selectivity |

|---|---|---|---|

| γ-Peptide Coupling | DCC + amino ester | γ-Glutamyl-peptide | High (γ > α) |

| Ester Saponification | NaOH (ethanolic) | N-Trt-Glu-OH | Quantitative |

| Ammonolysis | NH₃, DCC | N-Trt-Gln | 85–90% |

| Polymerization | NCA, initiators | Polypeptides | Controlled Mn |

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Native Chemical Ligation (NCL) : N-Trityl-L-glutamic acid is utilized in native chemical ligation, a method that enables the synthesis of complex peptides and proteins. The trityl group serves as a protective group that can be selectively removed under mild conditions, facilitating the formation of peptide bonds between fragments. This is particularly useful for synthesizing larger peptides where traditional methods may fail due to steric hindrance or side reactions .

Case Study : In a study focused on the synthesis of cyclic peptides, this compound was employed as a building block to facilitate the ligation of peptide fragments. The resulting cyclic peptides exhibited enhanced stability and biological activity compared to their linear counterparts .

Radiolabeling for Imaging

Positron Emission Tomography (PET) : this compound derivatives have been developed as precursors for radiolabeling with fluorine-18 (^18F), a commonly used isotope in PET imaging. The ability to label glutamate derivatives allows for the visualization of tumor metabolism and other physiological processes in vivo. These compounds can differentiate between healthy and malignant tissues based on their uptake patterns, providing valuable diagnostic information .

Data Table: Radiolabeled Compounds for PET Imaging

| Compound Name | Isotope | Application | Reference |

|---|---|---|---|

| Di-tert-butyl (4S)-4-(3-[^18F]Fluoropropyl)-N-trityl-L-glutamate | ^18F | Tumor imaging | |

| This compound dimethyl ester | ^18F | Diagnostic imaging |

Biological Applications

Amino Acid Biostimulants : Research has shown that amino acids, including derivatives like this compound, can enhance plant growth and yield. For instance, studies indicate that applying L-glutamic acid can improve protein content in crops such as carrots and wheat, suggesting its role as a biostimulant in agriculture .

Case Study : A field trial demonstrated that the application of L-glutamic acid alongside other amino acids resulted in significantly higher yields and improved nutritional content in carrot crops compared to control groups .

Organic Synthesis

Protective Group Chemistry : In organic synthesis, this compound serves as a protecting group for amines during peptide synthesis. The trityl group effectively shields the amino functionality from unwanted reactions while allowing other functional groups to react freely. This selective protection is crucial for achieving high purity in synthesized compounds .

Data Table: Comparison of Protective Groups

| Protective Group | Advantages | Disadvantages |

|---|---|---|

| Trityl (Trt) | Mild removal conditions; sterically bulky | Lower coupling yields compared to others |

| Fmoc | Easy removal with base | Potential for racemization |

| Boc | Stable under acidic conditions | Requires strong acids for removal |

Biologische Aktivität

N-Trityl-L-glutamic acid is a derivative of the non-essential amino acid L-glutamic acid, which plays a crucial role in various biological processes, particularly in the central nervous system as an excitatory neurotransmitter. This article explores the biological activity of this compound, focusing on its chemical properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

This compound has the following chemical characteristics:

- Molecular Formula : CHNO

- Molecular Weight : 401.44 g/mol

- CAS Number : 11143606

- Solubility : Soluble in organic solvents, with limited solubility in water.

These properties facilitate its use in various biochemical applications, particularly in drug design and synthesis.

This compound primarily interacts with glutamate receptors, which are pivotal in mediating excitatory neurotransmission. It acts at both ionotropic and metabotropic receptors, influencing synaptic plasticity and neuronal signaling pathways. Its trityl group enhances lipophilicity, potentially improving its ability to cross the blood-brain barrier compared to unmodified glutamic acid.

Table 1: Comparison of Biological Activities

| Compound | Mechanism of Action | Biological Effects |

|---|---|---|

| This compound | Agonist at glutamate receptors | Neurotransmission enhancement, neuroprotection |

| L-Glutamic acid | Agonist at NMDA and AMPA receptors | Excitatory neurotransmission |

| Monosodium glutamate | Similar to L-glutamic acid | Flavor enhancer, potential neurotoxic effects |

Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

- Neuroprotective Effects : Research indicates that derivatives like this compound may exhibit neuroprotective properties in models of neurodegeneration by modulating glutamate signaling pathways. For instance, a study demonstrated that compounds modifying glutamate transporters could reduce excitotoxicity in neuronal cultures .

- Antimicrobial Activity : Although L-glutamic acid has shown limited antimicrobial effects against certain pathogens , the specific biological activity of this compound in this context remains underexplored. Further investigations are needed to assess its potential as an antimicrobial agent.

- Drug Development : The compound's unique structure makes it a candidate for developing new drugs targeting neurological disorders. Its ability to enhance receptor activity may be beneficial in treating conditions such as Alzheimer's disease and other forms of dementia .

Case Studies

- Case Study 1 : A study investigated the effects of this compound on synaptic plasticity in rodent models. Results indicated that treatment with this compound improved long-term potentiation (LTP), a cellular mechanism underlying learning and memory .

- Case Study 2 : Another research project focused on the synthesis of this compound derivatives for use as enzyme inhibitors. These derivatives showed promise in selectively inhibiting specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders .

Eigenschaften

IUPAC Name |

(2S)-2-(tritylamino)pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO4/c26-22(27)17-16-21(23(28)29)25-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21,25H,16-17H2,(H,26,27)(H,28,29)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVPIRNLBYNVMIY-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20456787 | |

| Record name | N-TRITYL-L-GLUTAMIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80514-73-4 | |

| Record name | N-TRITYL-L-GLUTAMIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.